6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a nitrophenyl and pyridinyl substituent. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction mixture is then subjected to reflux conditions, leading to the formation of the desired triazolo-thiadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for the treatment of infections caused by urease-positive microorganisms.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the urease enzyme, which is a virulence factor in urease-positive microorganisms . The compound binds to the active site of the enzyme, preventing the hydrolysis of urea and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial properties.
Uniqueness
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the fusion of both triazole and thiadiazole rings, along with the presence of nitrophenyl and pyridinyl substituents. This unique structure contributes to its enhanced biological activity and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C14H10N6O2S |
---|---|
Molecular Weight |
326.34 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)11-5-3-9(4-6-11)13-18-19-12(16-17-14(19)23-13)10-2-1-7-15-8-10/h1-8,13,18H |
InChI Key |
UURBOMZRYRNQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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